3-(bromomethyl)-1,2-benzothiazole

Description

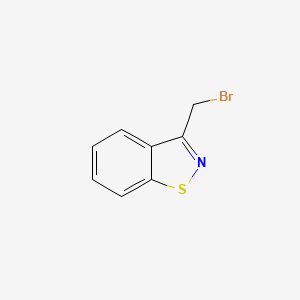

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQDCNIUVMYRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442469 | |

| Record name | 1,2-Benzisothiazole, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59057-83-9 | |

| Record name | 1,2-Benzisothiazole, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Benzothiazole Structural Motif in Chemical Sciences

The benzothiazole (B30560) scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone of modern medicinal and materials chemistry. The specific isomer 1,2-benzothiazole, also known as benzo[d]isothiazole, is of particular importance. Its derivatives are noted for a wide spectrum of biological activities.

For instance, various benzo[d]isothiazole Schiff bases have been synthesized and evaluated for their antiproliferative effects against numerous human cancer cell lines, with some compounds showing marked cytotoxicity towards leukemia cells. osi.lv Furthermore, derivatives of the oxidized form, benzo[d]isothiazol-3(2H)-one, are recognized as potent inhibitors of enzymes like phosphomannose isomerase (PMI), indicating their potential in anti-tumor and blood glucose regulation applications. nih.gov The core structure is also found in compounds tested against a variety of pathogens, highlighting its broad therapeutic potential. osi.lv Beyond medicine, the rigid, planar structure and rich electronic properties of the benzothiazole nucleus make it a valuable component in the design of organic materials for electronic and photonic applications. nih.govwikipedia.org

Strategic Importance of Bromomethyl Functionality in Organic Synthesis

The bromomethyl group (-CH₂Br) is a powerful tool in the arsenal (B13267) of synthetic organic chemists. Its strategic importance lies in its high reactivity as an electrophilic building block. The carbon-bromine bond is relatively weak and polarized, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. google.com This allows for the facile introduction of a wide variety of functional groups by reacting a bromomethyl-containing compound with different nucleophiles.

This reactivity is central to molecular elaboration, enabling chemists to construct new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For example, reacting a bromomethyl derivative with an amine can lead to the corresponding aminomethyl compound, while reaction with a thiol can produce a thiomethyl ether. nih.gov Reagents like N-bromosuccinimide (NBS) are commonly used to install a bromine atom on a methyl group situated next to an aromatic ring (a benzylic position), a standard and reliable transformation in organic synthesis. osi.lvutm.my The presence of this functional group on a heterocyclic core like 1,2-benzothiazole transforms the entire molecule into a versatile intermediate for creating libraries of new compounds.

Current Research Landscape and Emerging Directions for 3 Bromomethyl 1,2 Benzothiazole

Direct Halogenation Strategies for Benzothiazole (B30560) Derivatives

The introduction of a bromomethyl group onto a preformed 1,2-benzothiazole ring system is a direct and often favored synthetic approach. This typically involves the halogenation of a suitable precursor, such as 3-methyl-1,2-benzothiazole.

Radical Bromination of Alkyl-Substituted Benzothiazoles

The most common and effective method for the conversion of an alkyl-substituted benzothiazole to its bromomethyl derivative is through a radical bromination reaction. This method is predicated on the selective halogenation of the benzylic position of the alkyl group.

A well-established method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), under reflux conditions. The initiator, often azobisisobutyronitrile (AIBN) or benzoyl peroxide, facilitates the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical subsequently reacts with another molecule of NBS to yield the desired this compound and a succinimide (B58015) radical, which continues the chain reaction.

| Reagent/Condition | Role/Purpose | Typical Parameters |

| 3-Methyl-1,2-benzothiazole | Starting material | - |

| N-Bromosuccinimide (NBS) | Brominating agent | 1.0 - 1.2 equivalents |

| Radical Initiator (AIBN) | Initiates radical formation | Catalytic amount |

| Solvent (e.g., CCl₄) | Non-polar reaction medium | Anhydrous |

| Temperature | Promotes radical initiation | Reflux |

Table 1: Typical Conditions for Radical Bromination of 3-Methyl-1,2-benzothiazole

The success of this reaction hinges on the greater reactivity of the benzylic protons towards radical abstraction compared to the aromatic protons of the benzothiazole ring.

De Novo Construction of the 1,2-Benzothiazole Core Incorporating the Bromomethyl Moiety

An alternative to direct functionalization is the construction of the 1,2-benzothiazole ring from acyclic precursors that already contain the necessary bromomethyl functionality or a group that can be readily converted to it.

Cyclization Reactions Utilizing Halogenated Precursors

The synthesis of the 1,2-benzothiazole ring system can be achieved through the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. One plausible, though less commonly reported, approach for this compound would involve the cyclization of a 2-thio-substituted benzaldehyde (B42025) or benzoic acid derivative where the future 3-position is functionalized with a bromomethyl group or a precursor.

For example, a hypothetical precursor could be a 2-(sulfenyl)phenyl derivative bearing a bromomethyl ketone moiety. Intramolecular condensation between the sulfur nucleophile and the electrophilic carbon of the ketone could lead to the formation of the thiazole (B1198619) ring. However, the stability and accessibility of such precursors can be a significant challenge.

A more established general method for benzothiazole synthesis involves the cyclization of thiobenzanilides, often referred to as the Jacobsen cyclization. researchgate.net While typically used for 2-substituted benzothiazoles, a modification of this approach starting with a precursor designed to place the bromomethyl group at the 3-position could be envisioned.

Multi-Component Reactions for Benzothiazole Ring Formation

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. While numerous MCRs exist for the synthesis of 1,3-benzothiazoles, their application to the synthesis of 1,2-benzothiazoles, particularly with a specific substituent at the 3-position, is less documented.

A conceptual MCR for this compound could involve the reaction of a 2-aminothiophenol (B119425) derivative, a source for the C3-bromomethyl unit (such as bromoacetaldehyde (B98955) or a synthetic equivalent), and an oxidizing agent. The challenge in such a strategy lies in controlling the regioselectivity of the cyclization to form the 1,2-isomer over the more common 1,3-isomer.

Optimization of Reaction Conditions and Yield Enhancement Strategies

For all synthetic approaches, optimization of reaction conditions is paramount to maximize the yield and purity of this compound.

In radical bromination reactions, the choice of solvent is critical. While carbon tetrachloride is effective, its toxicity and environmental impact have led to the exploration of alternative solvents. The concentration of the radical initiator and the reaction temperature must be carefully controlled to ensure a steady rate of radical formation without promoting undesired side reactions or decomposition of the product. The slow, portion-wise addition of NBS can also be beneficial in maintaining a low concentration of bromine and improving selectivity.

For cyclization reactions, the choice of catalyst and reaction temperature can significantly influence the reaction rate and the formation of byproducts. In MCRs, the stoichiometry of the reactants and the order of their addition are key parameters to be optimized. The use of microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of heterocyclic compounds, and could potentially be applied to the synthesis of this compound to reduce reaction times and improve yields.

Catalytic Approaches in the Synthesis of Bromomethyl Benzothiazoles

Transition Metal-Catalyzed Syntheses

A thorough search of chemical databases and scholarly articles did not yield any specific examples of transition metal-catalyzed reactions for the direct synthesis of this compound. The existing literature on transition metal-catalyzed benzothiazole synthesis is extensive but is almost exclusively directed towards the synthesis of 1,3-benzothiazoles. Catalysts based on palladium, copper, ruthenium, nickel, and iron have been successfully employed in various C-H activation, cross-coupling, and condensation reactions to form the 1,3-benzothiazole ring.

It is plausible that the synthesis of this compound could be achieved through a multi-step sequence, potentially involving an initial transition metal-catalyzed formation of a 3-methyl-1,2-benzothiazole precursor, followed by a subsequent bromination step. However, specific and reliable catalytic methods for the synthesis of 3-methyl-1,2-benzothiazole are also not readily found in the literature, hindering the development of such a two-step approach.

Organocatalytic Methods

Similarly, the application of organocatalysis to the synthesis of this compound has not been reported. Organocatalytic strategies have emerged as a powerful tool in heterocyclic synthesis, often providing metal-free and environmentally benign alternatives to traditional methods. Catalysts such as Brønsted acids, and other small organic molecules have been utilized for the synthesis of benzothiazole derivatives.

While organocatalytic methods for the synthesis of the broader benzothiazole class exist, they are, once again, primarily focused on the 1,3-isomer. The direct and selective formation of the 1,2-benzothiazole ring system with a substituent at the 3-position using organocatalysts remains an unaddressed challenge in synthetic chemistry.

A potential, though unverified, organocatalytic route could involve the synthesis of 3-methyl-1,2-benzothiazole followed by a radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions. However, the initial organocatalytic synthesis of the 3-methyl-1,2-benzothiazole precursor is not described in the available literature.

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the 3-position is an excellent electrophilic site, making the compound highly susceptible to nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating the formation of new bonds with a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, characteristic of primary benzylic halides.

A variety of nucleophiles can displace the bromide ion to yield a diverse array of 3-substituted-1,2-benzothiazole derivatives. The selectivity of these reactions is high, with the attack occurring exclusively at the methylene (B1212753) carbon of the bromomethyl group.

Common nucleophilic substitution reactions include:

Reaction with Amines: Primary and secondary amines react to form the corresponding 3-(aminomethyl)-1,2-benzothiazoles.

Reaction with Thiols: Thiolates and thiols, in the presence of a base, readily form 3-(thiomethyl)-1,2-benzothiazole derivatives.

Reaction with Alkoxides and Phenoxides: Alkoxides and phenoxides react to produce 3-(alkoxymethyl)- and 3-(phenoxymethyl)-1,2-benzothiazoles, respectively.

Reaction with Azide Ion: The azide ion (N₃⁻) is a potent nucleophile that yields 3-(azidomethyl)-1,2-benzothiazole. This azide derivative is a valuable intermediate for further transformations, such as reduction to the corresponding amine or participation in cycloaddition reactions.

Reaction with Cyanide Ion: Substitution with cyanide ion (CN⁻) produces 3-(cyanomethyl)-1,2-benzothiazole, extending the carbon chain and introducing a nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Analogous reactions have been documented for related heterocyclic systems. For example, 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide readily undergoes nucleophilic substitution at the C-3 position with aromatic alcohols and thiols. nih.gov This demonstrates the inherent reactivity of the C-3 position of the 1,2-benzisothiazole (B1215175) ring system towards nucleophiles, a reactivity pattern mirrored and enhanced in this compound due to the benzylic-like nature of the C-Br bond.

Table 1: Examples of Intermolecular Nucleophilic Substitution Products

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

| R₂NH | Diethylamine | 3-((Diethylamino)methyl)-1,2-benzothiazole | |

| RS⁻ | Sodium thiophenoxide | 3-((Phenylthio)methyl)-1,2-benzothiazole | |

| RO⁻ | Sodium methoxide | 3-(Methoxymethyl)-1,2-benzothiazole | |

| N₃⁻ | Sodium azide | 3-(Azidomethyl)-1,2-benzothiazole |

If a nucleophilic center is present elsewhere in the molecule, typically tethered to the benzene ring, an intramolecular nucleophilic substitution can occur, leading to the formation of novel polycyclic heterocyclic systems. The reaction is driven by the formation of a thermodynamically stable 5- or 6-membered ring.

For instance, a hypothetical derivative of this compound bearing a hydroxyl or amino group at the C-4 position could undergo intramolecular cyclization. The nucleophilic oxygen or nitrogen would attack the electrophilic methylene carbon, displacing the bromide and forming a new fused ring. While specific examples starting from this compound are not prominent in the literature, the principle is well-established in heterocyclic chemistry. indexcopernicus.comrsc.org For example, intramolecular C-S bond formation is a key step in many syntheses of benzothiazole derivatives from appropriately substituted anilines. indexcopernicus.com Similarly, the cyclization of N-acyl-o,N-dilithiobenzenesulphonamides has been used to prepare 1,2-benzisothiazole 1,1-dioxides, showcasing the feasibility of forming fused ring systems through intramolecular reactions on a substituted benzene backbone. rsc.org

Electrophilic Transformations on the 1,2-Benzothiazole Heterocycle

The 1,2-benzothiazole ring system consists of two main parts: the heterocyclic isothiazole (B42339) ring and the fused benzene ring. The isothiazole ring itself is electron-deficient due to the electronegativity of the nitrogen and sulfur atoms and is generally resistant to electrophilic attack. thieme-connect.de Therefore, electrophilic aromatic substitution reactions occur on the carbocyclic benzene portion of the molecule.

The heterocyclic ring acts as a deactivating group, making the fused benzene ring less reactive towards electrophiles than benzene itself. msu.edu The substitution is directed to the positions meta to the heteroatoms, primarily positions 5 and 7.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 3-(bromomethyl)-5-nitro-1,2-benzothiazole and 3-(bromomethyl)-7-nitro-1,2-benzothiazole.

Halogenation: Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would similarly lead to substitution at the 5- and 7-positions.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H), again predicted to favor the 5- and 7-positions.

The benzenonium ion intermediate formed during the reaction is stabilized by resonance, and the subsequent loss of a proton restores the aromaticity of the benzene ring. msu.edu

Rearrangement Processes and Their Mechanistic Implications in Bromomethyl Benzothiazole Systems

Rearrangement reactions in benzothiazole systems often involve ring-opening, ring-expansion, or the migration of substituents, typically under specific conditions or through highly reactive intermediates. While rearrangements specifically involving this compound are not extensively documented, related structures provide mechanistic insights.

One potential pathway involves the rearrangement of diazonium salts. Studies on 7-aminobenzisothiazoles have shown that their corresponding diazonium salts can rearrange to form 7-acylbenzothiadiazoles, indicating that the benzisothiazole skeleton can undergo significant structural transformation. rsc.org Similar rearrangements have also been observed for diazonium salts derived from 7-aminobenzothiazoles. rsc.org

Another possibility is oxidative ring-opening. Benzothiazole derivatives have been shown to undergo ring-opening upon treatment with oxidizing agents like magnesium monoperoxyphthalate in alcohol solvents, yielding acylamidobenzene sulfonate esters. scholaris.ca This suggests that under strong oxidative conditions, the thiazole ring of this compound could be cleaved.

Furthermore, computational and experimental studies on related bromomethyl heterocycles, such as 2-bromomethyl-1,3-thiaselenole, have detailed complex rearrangements involving ring expansion and contraction following the initial C-Br bond cleavage and formation of an intermediate cation. nih.gov Such pathways highlight the potential for the 1,2-benzothiazole ring system to undergo mechanistically complex rearrangements, possibly initiated by the loss of the bromide ion to form a reactive cationic intermediate.

Oxidative and Reductive Chemical Pathways of the Compound

The this compound molecule has two primary sites susceptible to redox reactions: the sulfur atom in the heterocycle and the bromomethyl side chain.

Oxidative Pathways: The sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. The oxidation of the 1,2-benzisothiazole core to the corresponding 1,1-dioxide is a known transformation and these sulfones are stable compounds. nih.govrsc.org This oxidation significantly alters the electronic properties of the ring system, making it even more electron-deficient.

S-Oxidation: Mild oxidizing agents (e.g., m-CPBA, H₂O₂) can convert the sulfide (B99878) to a sulfoxide (1,2-benzisothiazole-1-oxide). Stronger oxidation yields the sulfone, 3-(bromomethyl)-1,2-benzisothiazole-1,1-dioxide.

The bromomethyl group is less prone to oxidation than a simple methyl group. However, studies on 2-methylbenzothiazole (B86508) have shown that the methyl group can be oxidized to an aldehyde. acs.org It is conceivable that specific reagents could achieve a similar transformation on the bromomethyl group, potentially leading to 3-formyl-1,2-benzothiazole, although this would likely be accompanied by substitution or elimination reactions.

Reductive Pathways: Reduction typically targets the reactive bromomethyl group.

Reduction of the Bromomethyl Group: The C-Br bond can be reductively cleaved. Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with hydride reagents can reduce the bromomethyl group to a methyl group, yielding 3-methyl-1,2-benzothiazole.

Reduction to Thiol: More vigorous reduction might lead to the cleavage of the C-Br bond and formation of a thiol, although this is less common.

Detailed Mechanistic Studies Through Kinetic and Isotopic Labeling Approaches

Kinetic Studies: For the nucleophilic substitution reactions at the bromomethyl group, kinetic analysis would provide definitive evidence for the proposed SN2 mechanism. The reaction rate would be expected to be first order in both this compound and the nucleophile. By varying the substituents on the benzene ring of the benzothiazole and studying the effect on the reaction rate (a Hammett analysis), one could quantify the electronic influence of the heterocyclic system on the reactivity of the side chain.

Isotopic Labeling: Isotopic labeling is a powerful tool for tracking bond-forming and bond-breaking steps. medchemexpress.comnih.gov

Deuterium (B1214612) Labeling: Synthesizing 3-(dideuterio-bromomethyl)-1,2-benzothiazole and measuring the kinetic isotope effect (KIE) for its reactions could provide insight into the transition state structure. For an SN2 reaction, a small secondary KIE would be expected.

Carbon-13 Labeling: Using ¹³C labeling in the methylene carbon could help track its fate in rearrangement reactions.

Nitrogen-15 or Oxygen-18 Labeling: In reactions involving nucleophiles like amines or alkoxides, labeling the nucleophile with ¹⁵N or ¹⁸O would allow for unambiguous confirmation of the product structure and could be used to follow the reaction pathway in more complex transformations. thieme-connect.de

For electrophilic aromatic substitution, a deuterium KIE could be determined by comparing the rate of substitution of the normal compound with that of a deuterated analogue (e.g., with deuterium at the C-5 or C-7 position). A significant KIE would indicate that the C-H (or C-D) bond-breaking step is rate-determining. Mechanistic studies on the synthesis of other benzothiazoles have employed such techniques to confirm the roles of intermediates and oxidants. acs.org

Derivatization Strategies and Advanced Chemical Transformations of 3 Bromomethyl 1,2 Benzothiazole

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is fundamental to the elaboration of molecular complexity. For 3-(bromomethyl)-1,2-benzothiazole, this is primarily achieved through cross-coupling methodologies and olefination reactions, which allow for the introduction of a wide array of carbon-based substituents.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct cross-coupling of the bromomethyl group is not the typical application for these reactions, derivatization of the 1,2-benzothiazole core at other positions, or conversion of the bromomethyl group to a suitable coupling partner, enables these transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide. In the context of 1,2-benzisothiazoles, studies have shown the successful Suzuki-Miyaura coupling of related halo-substituted benzisothiazoles. For instance, 3-chloro-1,2-benzisothiazole (B19369) has been used as a substrate in Suzuki-Miyaura reactions. nih.gov This suggests that a bromo-substituted 1,2-benzothiazole, which could be synthesized from precursors related to this compound, would be a viable substrate for introducing aryl or vinyl groups. The reaction generally proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl, and a base. nih.govbeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.org Similar to the Suzuki coupling, a halo-substituted 1,2-benzisothiazole (B1215175) would be the required precursor. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira conditions have also been developed, which can be beneficial for substrates sensitive to copper salts. nih.gov These methods would allow for the introduction of alkynyl moieties onto the 1,2-benzothiazole scaffold.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org The typical substrates are aryl or vinyl halides. Therefore, to utilize the Heck reaction for derivatizing the 1,2-benzothiazole core, a halo-substituted version of the heterocycle would be necessary. The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgnih.gov This methodology would enable the introduction of alkenyl substituents.

While direct coupling of the bromomethyl group in these classical cross-coupling reactions is not standard, its conversion to other functional groups can open the door to these powerful C-C bond-forming strategies.

Wittig and Related Olefination Reactions

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.com To utilize this compound in a Wittig-type reaction, it must first be converted into a phosphonium salt. This is typically achieved by reacting it with a phosphine, such as triphenylphosphine (B44618). The resulting phosphonium salt can then be deprotonated with a strong base to form the corresponding ylide. This ylide can then react with an aldehyde or ketone to produce a vinyl-substituted 1,2-benzothiazole.

The general steps are as follows:

Formation of the Phosphonium Salt: this compound is reacted with triphenylphosphine in a suitable solvent to yield (1,2-benzothiazol-3-ylmethyl)triphenylphosphonium bromide.

Generation of the Ylide: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, to deprotonate the carbon adjacent to the phosphorus atom, forming the highly reactive ylide.

Reaction with a Carbonyl Compound: The ylide is then reacted with an aldehyde or ketone. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. masterorganicchemistry.com

This methodology provides a direct route to introduce a double bond at the 3-position of the 1,2-benzothiazole ring, allowing for the synthesis of a variety of styryl and other vinyl derivatives.

Heteroatom Linkage Syntheses

The reactive nature of the bromomethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions, enabling the formation of bonds with various heteroatoms such as nitrogen, oxygen, sulfur, and selenium.

Formation of Amino and Amido Derivatives

The synthesis of amino and amido derivatives of 1,2-benzothiazole is of significant interest due to the prevalence of these functional groups in pharmacologically active molecules.

Amino Derivatives: this compound can readily undergo nucleophilic substitution with primary and secondary amines to afford the corresponding 3-(aminomethyl)-1,2-benzothiazole derivatives. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. A variety of amines can be employed, leading to a diverse library of compounds.

Amido Derivatives: Amido derivatives can be synthesized through a two-step process. First, this compound can be converted to 3-(aminomethyl)-1,2-benzothiazole as described above. Subsequently, this primary amine can be acylated using an acyl chloride or a carboxylic acid in the presence of a coupling agent to form the corresponding amide. Alternatively, reaction with phthalimide (B116566) followed by hydrazinolysis (the Gabriel synthesis) can provide the primary amine. Studies on the synthesis of N-(1,2-benzisothiazol-3-yl)amidines have been reported, showcasing the derivatization of the amino group at the 3-position. nih.gov

| Starting Material | Reagent | Product Type |

| This compound | Primary/Secondary Amine | 3-(Aminomethyl)-1,2-benzothiazole |

| 3-(aminomethyl)-1,2-benzothiazole | Acyl Chloride/Carboxylic Acid | N-((1,2-benzothiazol-3-yl)methyl)amide |

Generation of Ether and Ester Derivatives

Ether Derivatives: The formation of ether linkages can be achieved by reacting this compound with an alcohol or a phenol (B47542) in the presence of a base. The Williamson ether synthesis, where an alkoxide or phenoxide acts as the nucleophile, is a common method. This allows for the introduction of a variety of alkoxy or aryloxy groups at the 3-position.

Ester Derivatives: Ester derivatives can be prepared by reacting this compound with a carboxylate salt. The carboxylate anion acts as a nucleophile, displacing the bromide to form the corresponding ester. This reaction is a straightforward method for introducing various ester functionalities.

| Starting Material | Reagent | Product Type |

| This compound | Alcohol/Phenol + Base | 3-(Alkoxymethyl)-1,2-benzothiazole / 3-(Aryloxymethyl)-1,2-benzothiazole |

| This compound | Carboxylate Salt | 1,2-benzothiazol-3-ylmethyl ester |

Synthesis of Thioether and Selenoether Conjugates

The soft nature of sulfur and selenium nucleophiles makes them excellent partners for reaction with the soft electrophilic carbon of the bromomethyl group.

Thioether Conjugates: Thioethers can be readily synthesized by the reaction of this compound with a thiol in the presence of a base. A wide range of thiols, including alkyl, aryl, and heterocyclic thiols, can be used to generate a diverse set of thioether derivatives. For instance, the reaction of 2-(bromomethyl)-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) has been studied, providing a model for the reactivity of bromomethylated heterocycles with sulfur nucleophiles. mdpi.com

Selenoether Conjugates: Similarly, selenoethers can be prepared by reacting this compound with a selenol or a selenide (B1212193) nucleophile. Selenols are more acidic and often more nucleophilic than their corresponding thiols, facilitating this reaction. The in situ generation of selenide from elemental selenium can also be employed. These reactions provide access to selenium-containing 1,2-benzothiazole derivatives, which are of interest for their potential biological activities.

| Starting Material | Reagent | Product Type |

| This compound | Thiol + Base | 3-((Alkyl/Aryl)thiomethyl)-1,2-benzothiazole |

| This compound | Selenol/Selenide + Base | 3-((Alkyl/Aryl)selanylmethyl)-1,2-benzothiazole |

Annulation Chemistry for Fused Ring Systems

The strategic placement of a reactive bromomethyl group at the 3-position of the 1,2-benzothiazole core renders this compound a valuable precursor for annulation chemistry, enabling the construction of intricate fused heterocyclic systems. These ring-forming reactions are pivotal for synthesizing polycyclic structures that are often scaffolds for compounds with significant chemical and biological properties.

A primary annulation method involves the reaction of this compound with various binucleophiles. For example, reacting it with o-aminothiophenol initiates an N-alkylation step, followed by an intramolecular cyclization that forges a new ring. This sequence leads to the formation of fused thiazepine derivatives, which are of interest in medicinal chemistry. Similarly, reactions with other binucleophiles like o-phenylenediamine (B120857) can be employed to construct fused benzodiazepine (B76468) systems.

Another effective strategy utilizes 1,3-dicarbonyl compounds as partners. The reaction with an enolate, such as that derived from ethyl acetoacetate, proceeds via C-alkylation at the bromomethyl position. A subsequent intramolecular cyclization and dehydration cascade can produce novel pyranone rings fused to the benzothiazole (B30560) framework. Furthermore, intramolecular cyclizations are a viable route. beilstein-journals.org This involves first modifying the bromomethyl group into a longer chain that contains a nucleophilic moiety, which can then cyclize back onto the benzothiazole ring system to create additional fused five- or six-membered rings. beilstein-journals.org These approaches highlight the versatility of the benzothiazole scaffold in building complex molecular architectures. beilstein-journals.orgnih.gov

Table 1: Representative Annulation Reactions for Fused Systems

| Reagent / Binucleophile | Resulting Fused Ring System | General Reaction Conditions |

| o-Aminothiophenol | Benzothiazolo-thiazepine | Base, solvent (e.g., Ethanol), Heat |

| o-Phenylenediamine | Benzothiazolo-diazepine | Solvent (e.g., DMF), Heat |

| Ethyl Acetoacetate | Pyranone-fused benzothiazole | Base (e.g., NaOEt), Alcohol solvent |

| 2-Aminobenzaldehyde | Quinoline-fused benzothiazole | Base, Heat |

Multi-Component Reaction Platforms Utilizing the Bromomethyl Benzothiazole Scaffold

Multi-component reactions (MCRs), which combine three or more reactants in a single, efficient step, are a cornerstone of modern synthetic and medicinal chemistry for rapidly generating molecular diversity. The reactive nature of this compound makes it an excellent electrophilic component for incorporation into various MCR platforms.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for integrating the benzothiazole motif. nih.gov The Passerini reaction, a three-component reaction, combines a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. nih.govresearchgate.net By using an aldehyde or carboxylic acid functionalized with the benzothiazole scaffold, this heterocycle can be readily incorporated into the final product structure.

The Ugi four-component reaction (U-4CR) offers even greater complexity, combining an amine, a carboxylic acid, a carbonyl compound, and an isocyanide to produce a bis-amide. nih.govnih.gov A primary amine derived from the benzothiazole core can be used as one of the key inputs, thereby embedding the heterocycle within the resulting peptide-like scaffold. nih.gov The efficiency of these MCRs allows for the creation of large libraries of complex, drug-like molecules from simple, readily available starting materials. rug.nl The ability to vary each of the four components provides a powerful tool for exploring chemical space around the benzothiazole core. nih.gov

Table 2: Application of Benzothiazole Scaffolds in MCRs

| MCR Type | Key Reactants | General Product Scaffold |

| Passerini Reaction | Benzothiazole-aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide with benzothiazole moiety |

| Ugi Reaction | Benzothiazole-amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | Bis-amide containing a benzothiazole substituent |

| Three-Component | 2-Cyanomethyl-1,3-benzothiazole, Aldehyde, Thiol | Substituted thieno[2,3-b]quinoline |

| Three-Component | 2-Mercaptobenzoic acid, Amine, Aldehyde | 2,3-Dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one mdpi.com |

Research Applications and Utility of 3 Bromomethyl 1,2 Benzothiazole in Advanced Chemical Synthesis

Versatile Building Block for Complex Organic Molecule Construction

The reactivity of the bromomethyl group in 3-(bromomethyl)-1,2-benzothiazole makes it an excellent electrophile for various nucleophilic substitution reactions. This property is extensively exploited in the construction of complex organic molecules. For instance, it can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the benzothiazole (B30560) moiety into larger molecular frameworks. This versatility allows for the synthesis of molecules with potential applications in medicinal chemistry and materials science.

One notable application is in the synthesis of pentacyclic bis-benzothiazolium compounds. The starting material, 2-(bromomethyl)benzothiazole, can be prepared from the commercially available 2-methylbenzothiazole (B86508) through radical bromination. nih.gov The subsequent autoalkylation of 2-(bromomethyl)benzothiazole leads to the formation of a dimeric pentacyclic structure, 6,13-dihydropyrazino[2,1-b:5,4-b′]bis(1,3-benzothiazole)-7,14-diiumdibromide. nih.gov This reaction likely proceeds through a monoalkylated intermediate. nih.gov

Precursor for the Design and Synthesis of Novel Heterocyclic Scaffolds

The 1,2-benzothiazole core of this compound is a privileged scaffold in medicinal chemistry, and the reactive bromomethyl group provides a convenient handle for its elaboration into more complex heterocyclic systems. For example, it can be used as a key starting material for the synthesis of various fused and substituted benzothiazole derivatives. These novel heterocyclic scaffolds are of significant interest due to their diverse biological activities. The benzothiazole ring system itself is a key component in a wide range of biologically active compounds. nih.govmdpi.comnih.gov

The synthesis of new heterocyclic scaffolds often involves the reaction of the bromomethyl group with bifunctional nucleophiles, leading to cyclization and the formation of new rings. This strategy has been employed to create a variety of fused heterocyclic systems containing the benzothiazole motif. The development of such synthetic methods is crucial for expanding the chemical space accessible to medicinal chemists and for the discovery of new therapeutic agents. nih.gov

Application in the Development of Supramolecular Assemblies

The benzothiazole unit is known to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions can be harnessed to construct well-defined supramolecular assemblies. The introduction of the this compound unit into larger molecules allows for the programmed assembly of these molecules into complex, ordered structures.

While direct examples of this compound in supramolecular assembly are not extensively detailed in the provided search results, the general principles of using benzothiazole derivatives in this context are well-established. The ability to functionalize the benzothiazole core via the bromomethyl group provides a powerful tool for designing and synthesizing molecular components that can self-assemble into functional supramolecular architectures.

Role in Material Science Precursor Development

The unique electronic and photophysical properties of the benzothiazole ring system make it an attractive component for advanced materials. The functionalization of this core through the reactive bromomethyl group of this compound allows for the synthesis of tailored precursors for various materials applications.

For example, 2,1,3-benzothiadiazoles (BTDs) are versatile fluorophore building blocks used in the design of optical devices. mdpi.com The modification of the BTD core, often through reactions involving functional groups that can be introduced via precursors like this compound, allows for the tuning of their optical properties. mdpi.com These materials have potential applications in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors.

Strategic Intermediate for Chemical Probe and Biosensor Development

The development of chemical probes and biosensors is a rapidly growing area of research, with applications in diagnostics, environmental monitoring, and fundamental biological studies. The benzothiazole scaffold is frequently incorporated into fluorescent probes due to its favorable photophysical properties. researchgate.netnih.gov

The reactive bromomethyl group of this compound serves as a convenient anchor point for attaching the benzothiazole fluorophore to a recognition element that selectively interacts with a target analyte. For instance, a benzothiazole-based fluorescent probe was developed for the detection of peroxynitrite and hypochlorite. mdpi.com In this case, a boronic acid pinacol (B44631) ester was attached to a coumarin-benzothiazole core, demonstrating the utility of functionalized benzothiazoles in sensor design. mdpi.com The synthesis of such probes often involves the initial preparation of a functionalized benzothiazole derivative, which can be achieved using this compound as a starting material.

Advanced Spectroscopic and Chromatographic Characterization of 3 Bromomethyl 1,2 Benzothiazole and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques (like COSY, HSQC, and HMBC) reveal connectivity between atoms.

For the 1,2-benzothiazole ring system, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm, with their exact chemical shifts and coupling constants being dependent on the substitution pattern. The proton(s) at position 7 and 4 are often the most downfield due to the influence of the fused heterocyclic ring. In 3-(bromomethyl)-1,2-benzothiazole, the methylene (B1212753) protons (-CH₂Br) would be expected to produce a singlet in the aliphatic region, typically around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom.

In ¹³C NMR spectra, the carbons of the benzisothiazole ring resonate between δ 120-155 ppm. The carbon atom at position 3, bonded to the bromomethyl group, would show a distinct chemical shift influenced by the substituent.

A detailed NMR analysis was performed on a closely related derivative, methyl 2-amino-3-(benzo[d]isothiazol-3-yl)propanoate , using a combination of 1D and 2D NMR experiments to achieve complete spectral assignment. nih.gov The data from this analogue provides a valuable reference for the chemical shifts of the 1,2-benzothiazole core. nih.govresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methyl 2-amino-3-(benzo[d]isothiazol-3-yl)propanoate in CDCl₃ nih.gov

| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |

| 3 | 163.6 | - | - | - |

| 3a | 129.5 | - | - | - |

| 4 | 124.0 | 7.91 | d | 8.1 |

| 5 | 126.8 | 7.49 | ddd | 8.1, 7.2, 1.0 |

| 6 | 125.7 | 7.42 | ddd | 8.1, 7.2, 1.0 |

| 7 | 121.7 | 8.01 | d | 8.1 |

| 7a | 152.0 | - | - | - |

| α-CH | 52.8 | 4.29 | dd | 7.2, 5.4 |

| β-CH₂ | 37.1 | 3.61 | dd | 14.4, 5.4 |

| 3.51 | dd | 14.4, 7.2 | ||

| OCH₃ | 52.4 | 3.78 | s | - |

| CO | 172.9 | - | - | - |

| NH₂ | - | 1.95 | br s | - |

Data obtained through 1D and 2D NMR techniques including COSY, HSQC, and HMBC experiments. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₈H₆BrNS), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

While the specific mass spectrum for this compound is not readily published, the fragmentation pathways for benzothiazole (B30560) derivatives generally involve characteristic losses. researchgate.netresearchgate.net The electron ionization (EI) mass spectrum would likely exhibit fragmentation through several key pathways:

Loss of Bromine: A primary fragmentation would be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a [M-Br]⁺ ion.

Loss of Bromomethyl Radical: Cleavage of the C-C bond between the heterocyclic ring and the methylene group would lead to the loss of a bromomethyl radical (•CH₂Br), yielding a fragment corresponding to the 1,2-benzothiazole cation.

Ring Cleavage: The benzisothiazole ring system itself can undergo fragmentation. Common fragmentation of the parent benzothiazole (1,3-isomer) involves the loss of HCN, followed by the loss of a sulfur atom, providing clues to the fragmentation of the core structure. nist.gov Similar pathways, potentially involving the loss of S, NS, or C₂H₂, could be expected for the 1,2-isomer.

These fragmentation patterns provide a fingerprint that helps to confirm the identity and structure of the synthesized compound and its derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. The spectra provide a unique fingerprint for the compound.

For this compound, the IR and Raman spectra would be characterized by vibrations of the benzisothiazole ring and the bromomethyl group. Theoretical calculations and experimental data on related benzothiazole structures provide a basis for assigning these vibrational modes. chemijournal.comiosrjournals.org

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Typically observed in the region of 3000–3100 cm⁻¹.

Heterocyclic Ring Stretching: The C=N and C=C stretching vibrations within the fused ring system are expected to appear in the 1650–1400 cm⁻¹ region. chemijournal.com

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens occur in the 1300–1000 cm⁻¹ and 900–675 cm⁻¹ regions, respectively.

C-Br Stretching: A prominent band corresponding to the stretching vibration of the carbon-bromine bond in the bromomethyl group is expected in the lower frequency region, typically around 650–550 cm⁻¹.

C-S Stretching: The vibration of the carbon-sulfur bond within the isothiazole (B42339) ring generally appears in the 800-600 cm⁻¹ range. chemijournal.com

Table 2: General Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N / C=C Ring Stretch | 1650 - 1400 |

| Aromatic C-H Bends | 1300 - 675 |

| C-S Stretch | 800 - 600 |

| C-Br Stretch | 650 - 550 |

Analysis of these characteristic bands allows for the confirmation of the presence of the key functional groups and the core heterocyclic structure in synthesized molecules.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components in a mixture, making them indispensable for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of benzothiazole derivatives. jyoungpharm.orgucdavis.edu A typical setup for purity assessment would involve:

Stationary Phase: A reverse-phase column, such as a C18 or C8 column, is most common.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is often employed to achieve good separation of the starting materials, product, and any potential byproducts. ucdavis.edu

Detection: UV detection is highly effective as the benzothiazole ring system possesses a strong chromophore, absorbing UV light. unife.it

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of thermally stable and volatile compounds. scispace.com For this compound, GC would be an appropriate method for purity analysis.

Stationary Phase: A low-to-mid polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5MS or equivalent), is generally effective for separating aromatic heterocyclic compounds. scispace.com

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Temperature Program: A programmed temperature ramp, for instance from 120°C to 280°C, allows for the elution of compounds with different boiling points. scispace.com

Detection: A Flame Ionization Detector (FID) provides a robust quantitative response, while a Mass Spectrometry (MS) detector offers definitive identification of the separated components.

These chromatographic methods allow for the determination of product purity with high accuracy and are crucial for quality control in the synthesis of this compound and its derivatives.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state by mapping the electron density of a single crystal. This technique yields precise measurements of bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound has not been reported, analysis of related benzo[d]isothiazole and benzothiazole structures reveals key structural features. herts.ac.uknih.gov For instance, the crystal structure of a fused benzo chemijournal.comrsc.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide derivative confirmed the geometry of the benzo[d]isothiazole ring system. herts.ac.uk

A crystallographic analysis of this compound would definitively confirm:

The planarity of the bicyclic benzo[d]isothiazole ring system.

The precise bond lengths and angles of the N-S, C-S, and C=N bonds within the isothiazole ring.

The conformation of the bromomethyl group relative to the plane of the heterocyclic ring.

The nature of intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom, which govern the solid-state packing of the molecules.

This technique provides the ultimate confirmation of the molecular structure, complementing the data obtained from spectroscopic and chromatographic methods.

Emerging Research Frontiers and Future Directions in 3 Bromomethyl 1,2 Benzothiazole Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While many traditional routes to benzothiazole (B30560) derivatives exist, current research is focused on developing more ecologically sound alternatives that could be adapted for the synthesis of 3-(bromomethyl)-1,2-benzothiazole.

One promising area is the use of water as a reaction solvent. An efficient method for creating substituted benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, a process that is free of metals and ligands and produces excellent yields in a short time. rsc.org Another approach utilizes recyclable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, for the synthesis of 2-thio-substituted benzothiazoles. eurjchem.com This catalyst can be recovered and reused multiple times without a significant drop in activity, highlighting its sustainability. eurjchem.com

Microwave-assisted synthesis also represents a significant step towards greener processes. The condensation of 2-aminothiophenols with chloroacetyl chloride, for instance, can be achieved under microwave irradiation in just 10 minutes, offering a rapid and efficient alternative to conventional heating methods. mdpi.com These environmentally friendly protocols, though not yet documented specifically for this compound, provide a clear roadmap for future research into its sustainable production.

Table 1: Examples of Environmentally Benign Synthesis Conditions for Benzothiazole Derivatives

| Precursors | Catalyst/Medium | Conditions | Key Advantage |

| 2-Aminothiophenols, Tetramethylthiuram disulfide | Water | Room Temperature | Metal/ligand-free, excellent yield, aqueous medium |

| Aryl halides, 2-Mercaptobenzothiazole | Recyclable CuFe₂O₄ nanoparticles / PEG-400 | Ligand-free | Recyclable catalyst, biodegradable solvent |

| 2-Aminothiophenols, Chloroacetyl chloride | Acetic Acid | Microwave Irradiation (10 min) | High efficiency, reduced reaction time |

| 2-Aminothiophenol (B119425), Aromatic Aldehydes | SnP₂O₇ (heterogeneous catalyst) | 8-35 minutes | High yields, reusable catalyst |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and straightforward scalability. The integration of this technology is a major frontier for the synthesis of this compound.

Although specific flow synthesis protocols for this compound are not yet established, related structures have been successfully synthesized using this technology. For example, a robust and versatile flow protocol for producing 1,2,3-triazoles has been developed using a heterogeneous copper-on-charcoal catalyst. nih.govnih.gov This system allows for the synthesis of a diverse set of products with good functional group tolerance and in high yields. nih.govnih.gov Such a setup could be conceptually adapted for the key cyclization or bromination steps in the formation of this compound.

Automated synthesis platforms, which combine robotics with flow chemistry systems, can further accelerate research by enabling high-throughput screening of reaction conditions. By systematically varying parameters like temperature, residence time, and reagent concentrations, these platforms can rapidly identify the optimal conditions for synthesizing the target molecule, significantly reducing development time.

Exploration of Photochemical and Electrochemical Transformations

Harnessing light or electrical energy to drive chemical reactions offers a powerful and sustainable alternative to traditional chemical reagents. These methods are at the forefront of modern synthetic chemistry and hold immense potential for the synthesis of this compound.

Electrochemical Synthesis: Electrochemistry has emerged as a green and powerful tool for organic synthesis, using electricity as a clean redox agent. mdpi.com Researchers have successfully developed electrochemical methods for synthesizing benzothiazole scaffolds. One such method involves an intramolecular dehydrogenative C–S cross-coupling under undivided electrolytic conditions, which avoids the need for external oxidants. rsc.org Another green approach uses sodium bromide (NaBr) as both an electrolyte and an oxidant for the electrocyclization of phenylthiourea (B91264) derivatives, yielding benzothiazoles under mild, room-temperature conditions. researchgate.net These electrosynthesis procedures often use simple equipment and low-toxicity reagents, making them highly attractive for industrial application. researchgate.net

Photochemical Transformations: Visible-light photocatalysis provides another metal-free and oxidant-free pathway. The cyclization of ortho-isocyanoaryl thioethers to form benzothiazoles has been achieved using an organic photocatalyst, 1,2,3,5-tetrakis-(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), under visible light. nih.gov Mechanistic studies have also revealed that an in-situ generated disulfide during the reaction between 2-aminothiophenol and aldehydes can act as a photosensitizer, activating molecular oxygen to drive the dehydrogenation step required for benzothiazole formation. nih.gov This obviates the need for any external photosensitizing additives, simplifying the process. nih.gov These advanced photochemical strategies could be explored for either forming the core 1,2-benzothiazole ring or for subsequent functionalization reactions.

Advanced Catalyst Development for Selective Transformations

The development of novel catalysts is crucial for achieving high selectivity and efficiency in the synthesis of complex molecules like this compound. Research is focused on creating catalysts that are not only highly active but also reusable and environmentally benign.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. As mentioned, tin pyrophosphate (SnP₂O₇) has been reported as a new, highly efficient heterogeneous catalyst for synthesizing benzothiazoles from 2-aminothiophenol and aromatic aldehydes, with reaction times as short as eight minutes. mdpi.com Similarly, the use of magnetic CuFe₂O₄ nanoparticles demonstrates the potential of combining catalytic activity with ease of recovery. eurjchem.com

Metal-free catalysis is another burgeoning area. Tetrabromomethane (CBr₄) has been employed as a halogen bond donor catalyst for the synthesis of 2-substituted benzothiazoles under solvent- and metal-free conditions. rsc.org The CBr₄ activates the thioamide substrate through halogen bonding, facilitating the cyclization. rsc.org The development of catalysts specifically designed for the regioselective bromination of a 3-methyl-1,2-benzothiazole precursor would be a significant advancement, enabling precise and efficient synthesis of the target compound.

Table 2: Examples of Advanced Catalysts for Benzothiazole Synthesis

| Catalyst | Reaction Type | Key Features |

| SnP₂O₇ | Condensation of 2-aminothiophenol and aldehydes | Heterogeneous, reusable, very short reaction times |

| CuFe₂O₄ Nanoparticles | Cross-coupling of aryl halides and 2-mercaptobenzothiazole | Recyclable magnetic catalyst, ligand-free conditions |

| CBr₄ | Cyclization of 2-aminothiophenols and thioamides | Metal-free, solvent-free, halogen bond catalysis |

| 1,2,3,5-tetrakis-(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) | Visible-light photocatalysis of ortho-isocyanoaryl thioethers | Metal-free, oxidant-free photocatalyst |

Application of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The intersection of artificial intelligence (AI) and chemistry is a rapidly emerging frontier with the potential to revolutionize how synthetic routes are designed and optimized. For a target molecule like this compound, AI and machine learning (ML) could dramatically accelerate the discovery of novel and efficient synthetic pathways.

ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new, untested reactions. This predictive power can be used to screen thousands of potential synthetic routes for this compound, identifying those with the highest predicted yields and selectivity before any experiments are conducted in the lab.

Q & A

Q. What synthetic methodologies are employed for preparing 3-(bromomethyl)-1,2-benzothiazole?

The compound is typically synthesized via bromination of 3-methyl-1,2-benzothiazole using brominating agents like -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Reaction monitoring via TLC and purification through silica-gel column chromatography (hexane/ethyl acetate gradient) yields the product. Structural confirmation is achieved via \H NMR (disappearance of methyl protons at δ 2.5 ppm) and mass spectrometry (M⁺ at m/z 229/231 for Br isotope pattern) .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of techniques is used:

- X-ray crystallography to resolve bond angles and crystal packing (e.g., orthorhombic system with P2₁2₁2₁ space group) .

- FT-IR spectroscopy to confirm C-Br stretching (~560 cm⁻¹) and benzothiazole ring vibrations (C=N at 1600–1650 cm⁻¹) .

- Elemental analysis (≤0.3% deviation for C, H, N, S).

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for benzothiazole functionalization?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic reactivity at the bromomethyl group. Solvent effects (e.g., DMF vs. THF) are modeled using the Polarizable Continuum Model (PCM), revealing higher activation barriers in polar aprotic solvents. Transition-state analysis guides temperature optimization (e.g., 60–80°C for nucleophilic substitutions) .

Q. What experimental designs address discrepancies in biological activity data for benzothiazole derivatives?

Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) require:

- Dose-response validation across multiple cell lines (e.g., HepG2 vs. HEK-293).

- Metabolic stability assays (e.g., liver microsome incubation) to rule out false positives from degradation products.

- Synchrotron-based crystallography to verify binding modes in enzyme targets (e.g., α-glucosidase inhibition studies) .

Q. How are structure-activity relationships (SARs) analyzed for halogenated benzothiazoles?

SAR studies involve:

- Comparative molecular field analysis (CoMFA) to map steric/electronic contributions of substituents.

- In vitro assays with halogen-substituted analogs (e.g., 6-bromo vs. 5-fluoro derivatives) to correlate substituent position with IC₅₀ values.

- ADMET prediction (SwissADME) to assess bromine’s impact on pharmacokinetics (e.g., log P increase by ~0.5 units) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.